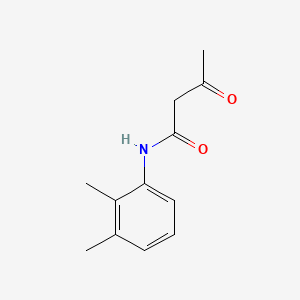

N-(2,3-dimethylphenyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBRPUWVDHSZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204507 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55909-76-7, 80357-48-8 | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Dimethylphenyl)-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-(2,3-dimethylphenyl)-3-oxobutanamide

The following technical monograph provides an in-depth analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide , a critical intermediate in the synthesis of high-performance azo pigments and heterocyclic pharmaceuticals.

Identity & Core Specification

| Parameter | Technical Detail |

| CAS Number | 80357-48-8 (Verified for 2,3-isomer); Note: Often confused with 2,4-isomer (CAS 97-36-9) |

| IUPAC Name | N-(2,3-dimethylphenyl)-3-oxobutanamide |

| Synonyms | Acetoacet-2,3-xylidide; N-Acetoacetyl-2,3-xylidine; 2',3'-Acetoacetoxylidide |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| SMILES | CC1=C(C)C(NC(=O)CC(C)=O)=CC=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, toluene, glacial acetic acid; Insoluble in water |

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide is a specialized β-ketoamide used primarily as a coupling component (the "coupler") in the synthesis of yellow and orange azo pigments.[1] Unlike its more common isomer, acetoacet-2,4-xylidide (used in Pigment Yellow 13), the 2,3-xylidide derivative offers unique steric properties due to the vicinal methyl groups at the ortho and meta positions relative to the amide bond.

This steric crowding influences the planarity of the resulting azo pigments, often shifting the colorimetric properties toward redder shades of yellow and enhancing heat stability in plastic applications. Additionally, the active methylene group (–CH₂–) sandwiched between the carbonyls makes this molecule a versatile precursor for Knorr quinoline synthesis , facilitating the creation of pharmaceutical heterocycles.[1]

Chemical Synthesis & Process Optimization

The synthesis of acetoacet-2,3-xylidide is governed by the nucleophilic attack of the aniline nitrogen on an acetoacetyl donor. Two primary pathways exist: the industrial Diketene Route (high atom economy, high hazard) and the laboratory Transamidation Route (safer, accessible).[1]

Pathway A: The Diketene Route (Industrial Standard)[4]

-

Mechanism: Nucleophilic ring opening of diketene by 2,3-xylidine.

-

Advantages: 100% atom economy, exothermic (self-driving), no byproducts.[1]

-

Critical Hazard: Diketene is a lachrymator and potential explosive; requires specialized handling.

Pathway B: The Transamidation Route (Laboratory Protocol)

-

Mechanism: Reaction of 2,3-xylidine with Ethyl Acetoacetate (EAA).[1]

-

Thermodynamics: Equilibrium-driven; requires continuous removal of ethanol to drive completion (Le Chatelier’s principle).[1]

Detailed Laboratory Protocol (Method B)

Target Scale: 50 mmol

-

Reagent Preparation:

-

Charge a 250 mL Round Bottom Flask (RBF) with 2,3-Dimethylaniline (6.06 g, 50 mmol).

-

Add Ethyl Acetoacetate (7.16 g, 55 mmol, 1.1 eq). Excess EAA accounts for volatilization.[1]

-

Solvent: Xylene (50 mL) – chosen for its boiling point (138-144°C), which allows azeotropic removal of ethanol (bp 78°C).[1]

-

Catalyst: Triethanolamine (0.1 mL) or Sodium Acetate (0.2 g).[1]

-

-

Reaction Setup:

-

Equip the RBF with a Dean-Stark trap and a reflux condenser.

-

Heat the system to vigorous reflux (oil bath ~150°C).

-

-

Process Monitoring:

-

Workup & Purification:

-

Cool the reaction mixture to room temperature. The product may crystallize directly.

-

If no crystals form, concentrate the xylene solution to 50% volume under reduced pressure.

-

Add Hexane (50 mL) to induce precipitation.[1]

-

Filter the white solid and wash with cold hexane to remove unreacted EAA.

-

Recrystallization: Ethanol/Water (1:[1]1) or Toluene.[1][2][3]

-

Reaction Mechanism & Visualization

The following DOT diagram illustrates the transamidation workflow and the competing tautomeric forms that define the molecule's reactivity.

Caption: Synthesis workflow via transamidation and the keto-enol equilibrium critical for subsequent azo coupling.

Applications in High-Performance Pigments

The primary industrial utility of N-(2,3-dimethylphenyl)-3-oxobutanamide lies in Azo Coupling .

The Coupling Mechanism

The methylene group at the C-2 position is highly acidic (pKa ~11).[1] In the presence of a base (often acetate buffer), it forms an enolate anion that attacks diazonium salts.[1]

-

Diazotization: An aromatic amine (e.g., 3,3'-dichlorobenzidine) is treated with NaNO₂/HCl to form the diazonium salt (

).[1] -

Coupling: The diazonium salt reacts with the activated methylene of the acetoacet-2,3-xylidide.

Why 2,3-Xylidide?

-

Steric Hindrance: The 2-methyl group twists the amide bond out of plane relative to the phenyl ring. This disruption of planarity decreases solubility (increasing solvent resistance) and alters the crystal packing, often leading to higher heat stability compared to the unsubstituted anilide.[1]

-

Color Shift: The electron-donating methyl groups generally induce a bathochromic shift (red-shift), moving the pigment from greenish-yellow to reddish-yellow.

Safety & Handling (E-E-A-T Protocol)

While less volatile than its aniline precursor, this compound must be handled with strict industrial hygiene.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (Category 4).[1] | Do not eat/drink in lab.[1] Wash hands post-handling.[1] |

| Skin/Eye Irritant | Causes serious eye irritation (Category 2A).[1] | Wear chemical splash goggles and nitrile gloves. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Collect all mother liquors as hazardous organic waste.[1] |

Self-Validating Safety Check:

-

Before heating: Ensure the system is open to the atmosphere (via the condenser) or under an inert gas line to prevent pressure buildup.[1]

-

During reaction: If the Dean-Stark trap fills rapidly with a layer separating from xylene, reduce heat; this may be water/ethanol azeotrope.

References

-

Sigma-Aldrich. N-(2,3-Dimethylphenyl)-3-oxobutanamide Product Specification. Retrieved from (Search CAS 80357-48-8).[1]

-

PubChem. Acetoacetanilide Derivatives and Analogues. National Library of Medicine.[1] Retrieved from .[1]

-

Hunger, K., & Schmidt, M. (2018).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard text for Azo coupling mechanisms).

-

BenchChem. Synthesis and impurities of acetoacet-arylamides. Retrieved from .[1]

-

ECHA (European Chemicals Agency). Registration Dossier for Xylidides. Retrieved from .[1]

Sources

"N-(2,3-dimethylphenyl)-3-oxobutanamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide, an acetoacetamide derivative, serves as a pivotal intermediate in the synthesis of various organic compounds, including specialized pigments and potentially bioactive heterocyclic molecules. This guide provides a comprehensive overview of its synthesis, tailored for researchers, chemists, and professionals in drug development. We delve into the primary synthetic pathways, focusing on the acetoacetylation of 2,3-dimethylaniline. The discussion emphasizes the mechanistic rationale behind the selection of reagents, such as diketene versus ethyl acetoacetate, and the optimization of reaction conditions. This document furnishes detailed, field-proven experimental protocols, methods for product purification and characterization, and critical safety considerations, establishing a self-validating framework for its successful laboratory-scale synthesis.

Introduction

Chemical Identity and Properties

N-(2,3-dimethylphenyl)-3-oxobutanamide is an organic compound belonging to the acetoacetanilide family. These compounds are characterized by a keto-amide functional group, which imparts unique chemical reactivity, including keto-enol tautomerism. This structural feature makes them valuable precursors in organic synthesis.[1]

| Property | Value | Source |

| IUPAC Name | N-(2,3-dimethylphenyl)-3-oxobutanamide | N/A |

| Synonyms | 2',3'-Acetoacetoxylidide, N-Acetoacetyl-2,3-xylidine | [2] |

| CAS Number | 80357-48-8 | [2][3] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][3] |

| Molecular Weight | 205.26 g/mol | [3] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Significance and Applications

The primary utility of N-(2,3-dimethylphenyl)-3-oxobutanamide and related acetoacetanilides lies in their role as coupling components for the production of azo pigments.[1][4] The acetoacetyl group provides an active methylene position that readily reacts with diazonium salts to form vibrant yellow, orange, and red dyes known as arylide yellows.[1] Beyond pigments, the versatile reactivity of the β-ketoamide moiety makes it a valuable building block in the synthesis of complex heterocyclic systems, some of which have been investigated for potential pharmacological activities, including antitumor properties.[5][6]

Synthetic Pathways: A Mechanistic Overview

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide is most efficiently achieved through the acetoacetylation of 2,3-dimethylaniline. The choice of the acetoacetylating agent is the most critical decision, fundamentally influencing the reaction conditions, scalability, and safety profile.

Primary Pathway 1: Reaction with Diketene

Diketene (C₄H₄O₂) is a highly reactive and efficient acetoacetylating agent, making it the preferred choice for industrial-scale production.[4][7]

Causality of Reagent Choice: Diketene's high reactivity stems from the significant ring strain in its four-membered oxetan-2-one structure. The reaction is an exothermic, high-yield process that proceeds without the formation of a small molecule byproduct, simplifying product workup. The reaction involves the nucleophilic attack of the amine nitrogen of 2,3-dimethylaniline onto the electrophilic carbonyl carbon of the diketene β-lactone. This is followed by a rapid ring-opening to yield the final amide product.

Caption: Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide via Diketene.

Primary Pathway 2: Reaction with Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is a classic and widely accessible reagent for laboratory-scale acetoacetylation.[8]

Causality of Reagent Choice: Unlike the addition reaction with diketene, the reaction with EAA is a nucleophilic acyl substitution (condensation). The amine attacks the ester carbonyl of EAA, leading to the formation of a tetrahedral intermediate which then collapses, eliminating ethanol as a byproduct.[9] To drive the reaction to completion, this equilibrium must be shifted, which is typically achieved by heating the reaction mixture to distill off the ethanol as it forms.[9][10] While safer and more manageable in a lab setting than diketene, this pathway often requires higher temperatures, longer reaction times, and potentially a catalyst.[11]

Caption: Synthesis via Ethyl Acetoacetate with Ethanol byproduct removal.

Detailed Experimental Protocol: Diketene Pathway

This protocol describes a robust method for synthesis using diketene in an organic solvent, a common industrial approach adapted for laboratory scale.[12]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (10 mmol scale) | Role |

| 2,3-Dimethylaniline | 87-59-2 | 121.18 | 1.21 g (10 mmol) | Nucleophile |

| Diketene | 674-82-8 | 84.07 | 0.92 g (11 mmol, 1.1 eq) | Acetoacetylating Agent |

| Toluene | 108-88-3 | 92.14 | 25 mL | Solvent |

| Hexane | 110-54-3 | 86.18 | ~50 mL | Anti-solvent for precipitation |

Step-by-Step Methodology

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 2,3-dimethylaniline (1.21 g, 10 mmol) and toluene (15 mL).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10 minutes to create an anaerobic environment, which can improve product quality.[12]

-

Reagent Addition: Dissolve diketene (0.92 g, 11 mmol) in toluene (10 mL) and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over 30 minutes. An exothermic reaction will occur; maintain the temperature below 40°C using a water bath if necessary.

-

Experimental Insight: A slight excess of diketene ensures the complete consumption of the starting aniline. Slow, controlled addition is crucial to manage the exothermicity of the reaction.[7]

-

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Product Isolation: Reduce the solvent volume to approximately 10 mL under reduced pressure using a rotary evaporator.

-

Precipitation: Add hexane (~50 mL) to the concentrated solution while stirring. The product will precipitate as a solid.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry the product in a vacuum oven at 50°C to a constant weight.

Purification

The crude product can be further purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Purification Rationale: The solvent system of ethyl acetate (in which the product is soluble when hot) and hexane (in which it is insoluble) is a common and effective choice for recrystallizing moderately polar compounds like acetoacetanilides.

-

Product Characterization and Validation

A successful synthesis is validated by confirming the structure and purity of the final product.

| Technique | Expected Result / Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Literature values should be consulted; typically sharp for a pure compound. |

| TLC | Single spot with an Rƒ value distinct from starting materials (e.g., in 3:1 Hexane:Ethyl Acetate) |

| ¹H NMR (CDCl₃) | δ ~12.0-10.0 (s, 1H, enol-OH or amide-NH), 8.0-7.0 (m, 3H, Ar-H), 5.0-3.0 (s, 2H, -CO-CH₂-CO-), 2.3-2.1 (s, 6H, Ar-CH₃ x2), 2.0-1.8 (s, 3H, -CO-CH₃). Note: Keto-enol tautomerism can lead to two sets of peaks. |

| IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretch), ~1720 (keto C=O stretch), ~1660 (amide I C=O stretch), ~1600, 1550 (aromatic C=C stretch, amide II band) |

| Mass Spec (ESI+) | m/z = 206.12 [M+H]⁺, 228.10 [M+Na]⁺ |

Safety, Handling, and Waste Disposal

-

2,3-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact.[13] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diketene: Highly toxic, flammable, and corrosive.[4] Reacts violently with water and bases. All manipulations must be performed in a fume hood away from ignition sources.

-

Waste Disposal: The final product and any chemical waste should be treated as hazardous.[14] Collect all liquid and solid waste in designated, sealed containers for disposal by a licensed professional waste service, in accordance with local and federal regulations.[14]

Conclusion

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide is a well-established chemical transformation that is readily achievable through the acetoacetylation of 2,3-dimethylaniline. The selection between diketene and ethyl acetoacetate as the acylating agent depends on the scale and safety infrastructure of the laboratory. The diketene pathway offers high efficiency and atom economy, ideal for larger-scale preparations, while the ethyl acetoacetate route provides a safer, more controlled alternative for smaller-scale lab work. Rigorous purification and thorough characterization are essential to validate the identity and purity of the final product, ensuring its suitability for subsequent applications in pigment manufacturing or fine chemical synthesis.

References

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MolPort. (n.d.). N-(2,3-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

Onkol, T., Cakir, B., & Sahin, M. F. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(xii), 188-194. Retrieved from [Link]

-

Wikipedia contributors. (2023, May 15). Acetoacetanilide. Wikipedia. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-(2,6-dimethylphenyl)-3-oxobutanamide. CompTox Chemicals Dashboard. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Acetoxylidide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Zaydi, K. M. (2003). Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2245-2255. Retrieved from [Link]

-

Wikipedia contributors. (2023, October 29). Diketene. Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.

-

Kappe, C. O., & Falsone, S. F. (2007). Reactions of Acetoacetates With Electron-deficient Anilines. ECSOC-11. Retrieved from [Link]

-

Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

- Google Patents. (n.d.). US2802872A - Preparation of diketene.

-

ResearchGate. (2019, February 4). What purification method is appropriate to purify a DMF solution of a Co(III) complex.... Retrieved from [Link]

-

Al-Zaydi, K. M., Hafez, T. S., & El-Gazzar, A. B. A. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 20(8), 13670–13688. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Jadhav, G. V. (1931). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Chemical Society, 8, 669-674. Retrieved from [Link]

- Google Patents. (n.d.). CN106518705A - Synthesis of acetoacetanilide.

-

Wikipedia contributors. (2023, December 26). Ethyl acetoacetate. Wikipedia. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References. Retrieved from [Link]

-

Biçer, M. O., von Harbou, E., Klein, A., Lorenz, H.-M., & Taeschler, C. (2024). Industrial Distillation Aspects of Diketene. CHIMIA, 78(3), 148-158. Retrieved from [Link]

-

Primary Information Services. (n.d.). Diketene - General Information.... Retrieved from [Link]

-

Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390. Retrieved from [Link]

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. N-(2,3-dimethylphenyl)-3-oxobutanamide | 80357-48-8 | Buy Now [molport.com]

- 3. N-(2,3-Dimethylphenyl)-3-oxobutanamide | 80357-48-8 [sigmaaldrich.com]

- 4. Diketene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 9. zenodo.org [zenodo.org]

- 10. sciforum.net [sciforum.net]

- 11. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 12. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectral Profiling of N-(2,3-dimethylphenyl)-3-oxobutanamide

[1]

Executive Summary & Compound Identity

N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) is a

This compound exhibits significant keto-enol tautomerism , a critical feature that complicates spectral interpretation (NMR/IR) but offers versatility in synthetic applications.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | N-(2,3-dimethylphenyl)-3-oxobutanamide |

| Common Synonyms | Acetoacet-2,3-xylidide; 2',3'-Acetoacetoxylidide |

| CAS Number | 80357-48-8 (Primary), 55909-76-7 (Secondary) |

| Molecular Formula | |

| Molecular Weight | 205.26 g/mol |

| SMILES | CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C |

| Physical State | Solid (White to off-white powder) |

Structural Dynamics: Keto-Enol Tautomerism

Understanding the spectral data requires acknowledging the equilibrium between the Keto form (favored in polar aprotic solvents like DMSO) and the Enol form (stabilized by intramolecular H-bonding in non-polar solvents like

Tautomer Equilibrium Diagram

Caption: Equilibrium between the dicarbonyl keto form and the intramolecularly hydrogen-bonded enol form.

Spectral Analysis

Nuclear Magnetic Resonance ( H NMR)

The

Solvent:

| Proton Group | Shift ( | Shift ( | Multiplicity | Interpretation |

| Terminal Methyl ( | 2.28 | 1.95 - 2.05 | Singlet | Keto methyl is deshielded by C=O; Enol methyl is shielded by the double bond. |

| Methylene / Methine ( | 3.65 ( | 5.05 - 5.15 ( | Singlet | Diagnostic peak. The keto |

| Aromatic Methyls ( | 2.15, 2.25 | 2.15, 2.25 | Singlets | Two distinct singlets due to 2,3-positioning (asymmetric environment). |

| Amide NH | 9.20 - 9.40 | 11.80 - 12.10 | Broad Singlet | Enol NH is involved in strong intramolecular H-bonding (deshielded). |

| Enolic OH | N/A | 12.10+ | Broad Singlet | Highly deshielded due to intramolecular H-bond with amide carbonyl. |

| Aromatic Protons | 7.00 - 7.40 | 7.00 - 7.40 | Multiplet | 3H pattern: H-5 (triplet/dd), H-4/H-6 (doublets). |

Expert Insight: The 2,3-dimethyl substitution pattern creates steric hindrance that may slightly reduce the population of the planar enol form compared to the 2,4-isomer. In the aromatic region, look for a "collapsed" pattern where H-4 and H-6 are chemically distinct due to the adjacent methyl groups.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and the tautomeric state (solid state is typically keto-dominant but stabilized by intermolecular H-bonds).

| Wavenumber ( | Assignment | Notes |

| 3250 - 3350 | Secondary amide stretch. Broadening indicates H-bonding. | |

| 1715 - 1725 | Characteristic of the free acetyl carbonyl in the keto form. | |

| 1640 - 1660 | Amide carbonyl stretch (lower freq due to conjugation/H-bonding). | |

| 1530 - 1550 | N-H bending / C-N stretching coupling. | |

| 2900 - 2980 | Methyl and methylene stretches. |

Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV).

-

Molecular Ion (

): m/z 205. -

Base Peak: Often m/z 121 (2,3-dimethylaniline cation) or m/z 43 (Acetyl group).

-

Fragmentation Logic:

-

McLafferty Rearrangement: Not dominant in amides, but

-cleavage is common. -

Amide Bond Cleavage: Loss of the acetoacetyl tail (

) yields the 2,3-xylidine fragment (m/z 121).

-

Synthesis Protocol

This protocol describes the laboratory-scale synthesis using Ethyl Acetoacetate , which is safer than the industrial Diketene route.

Reaction Scheme

Experimental Workflow

-

Reagents:

-

2,3-Dimethylaniline (2,3-Xylidine): 12.1 g (0.1 mol)

-

Ethyl Acetoacetate: 14.3 g (0.11 mol, 1.1 eq)

-

Solvent: Xylene or Toluene (50 mL)

-

Catalyst: Triethanolamine (drops) or DMAP (0.01 eq) - Optional but accelerates reaction.

-

-

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (to remove ethanol/water) and a reflux condenser.

-

Addition: Charge the flask with 2,3-xylidine and solvent. Add Ethyl Acetoacetate slowly.

-

Reflux: Heat the mixture to reflux (110-140°C depending on solvent) for 4-6 hours. Monitor ethanol collection in the trap.

-

Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The amine spot should disappear.

-

Work-up: Cool the solution to room temperature. The product often crystallizes directly. If not, concentrate the solvent under reduced pressure (Rotavap).

-

Purification: Recrystallize the crude solid from Ethanol or Toluene to obtain white/off-white crystals.

-

Synthesis Logic Diagram

Caption: Step-by-step synthesis workflow via acetoacetylation of aniline.

Quality Control & Impurity Profiling

For drug development or high-grade pigment synthesis, purity is paramount.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

m). -

Mobile Phase: Gradient Acetonitrile : Water (0.1%

). 10% -

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

-

-

Common Impurities:

-

Unreacted 2,3-Xylidine: Detectable by GC or HPLC (distinct retention time).

-

Bis-acetoacetamide: Formed if excess ethyl acetoacetate reacts with the active methylene of the product (rare under standard conditions).

-

Symmetrical Urea: byproduct from aniline oxidation (trace).

-

References

-

Sigma-Aldrich. N-(2,3-dimethylphenyl)-3-oxobutanamide Product Entry (CAS 80357-48-8).[1]Link

-

ChemicalBook. N-(2,3-dimethylphenyl)-3-oxobutanamide Properties and CAS Data.Link

-

PubChem. Pigment Yellow 74 and related Acetoacetanilide derivatives. (Contextual reference for spectral trends). Link

-

Santa Cruz Biotechnology. N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 55909-76-7).[5]Link

-

Org. Synth. General Procedures for Acetoacetylation of Anilines. (Adapted for protocol). Link

Sources

- 1. 328032-91-3,3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. scbt.com [scbt.com]

- 3. 328032-91-3,3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 80357-48-8 CAS MSDS (N-(2,3-DIMETHYLPHENYL)-3-OXOBUTANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-(2,3-DIMETHYLPHENYL)-3-OXOBUTANAMIDE CAS#: 55909-76-7 [m.chemicalbook.com]

A Technical Guide to Determining the Solubility of N-(2,3-dimethylphenyl)-3-oxobutanamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of N-(2,3-dimethylphenyl)-3-oxobutanamide in various organic solvents. Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles of solubility, outlines a robust experimental methodology for its determination, and discusses the expected solubility behavior based on the compound's structural characteristics and the properties of common organic solvents.

Introduction to N-(2,3-dimethylphenyl)-3-oxobutanamide and the Significance of Solubility

N-(2,3-dimethylphenyl)-3-oxobutanamide is an organic compound belonging to the acetoacetanilide class. Acetoacetanilides are characterized by an acetoacetyl group attached to a substituted aniline. These compounds are of interest in various chemical and pharmaceutical research areas.

Solubility is a critical physicochemical property in numerous scientific disciplines, particularly in drug discovery and development. It influences a compound's bioavailability, formulation, and efficacy.[1][2] A thorough understanding of a compound's solubility in different solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms.[1]

-

Analytical Chemistry: Developing methods for quantification and quality control.

-

Pharmacokinetics: Predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes. The polarity of N-(2,3-dimethylphenyl)-3-oxobutanamide is influenced by the amide and ketone functional groups, which can participate in hydrogen bonding, and the non-polar dimethylphenyl ring.

-

Hydrogen Bonding: The ability of the amide and ketone groups to act as hydrogen bond acceptors and the N-H group of the amide to act as a hydrogen bond donor will significantly influence its solubility in protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., acetone).

-

Molecular Structure: The presence of the two methyl groups on the phenyl ring can influence the crystal lattice energy and the overall lipophilicity of the molecule.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

Based on its structure, N-(2,3-dimethylphenyl)-3-oxobutanamide is expected to exhibit moderate polarity. The presence of both polar functional groups and a non-polar aromatic ring suggests it will be soluble in a range of organic solvents. For instance, the related compound acetoacetanilide is known to be soluble in oxygenated and chlorinated solvents.[4]

Predicted Solubility Profile of N-(2,3-dimethylphenyl)-3-oxobutanamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide and ketone groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | High to Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good solvents for moderately polar compounds. |

| Aromatic | Toluene | Moderate to Low | Primarily non-polar interactions with the dimethylphenyl ring. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | "Like dissolves like" principle suggests poor interaction with the polar functional groups. |

Experimental Determination of Equilibrium Solubility

A precise understanding of solubility requires experimental determination. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[5][6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

Materials and Equipment:

-

N-(2,3-dimethylphenyl)-3-oxobutanamide (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-(2,3-dimethylphenyl)-3-oxobutanamide of known concentrations in a suitable solvent to create a calibration curve.

-

Sample Preparation:

-

To a series of glass vials, add a pre-weighed excess amount of N-(2,3-dimethylphenyl)-3-oxobutanamide. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) for a subset of samples to confirm that equilibrium has been achieved.[7]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

For efficient separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved N-(2,3-dimethylphenyl)-3-oxobutanamide.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted samples.

-

Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Self-Validating System:

To ensure the trustworthiness of the results, the protocol should include the following checks:

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points will confirm that the measured concentration is stable and represents true equilibrium solubility.

-

Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that a significant amount of the compound did not degrade during the experiment.

-

Purity Analysis: The purity of the starting material and the dissolved compound in the supernatant can be checked (e.g., by HPLC) to ensure no degradation has occurred.

Data Interpretation and Reporting

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Experimentally Determined Solubilities:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 25 | [Insert experimental data] | [Insert experimental data] |

| Acetone | 25 | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | 25 | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | 25 | [Insert experimental data] | [Insert experimental data] |

| Toluene | 25 | [Insert experimental data] | [Insert experimental data] |

| Hexane | 25 | [Insert experimental data] | [Insert experimental data] |

The results should be analyzed in the context of the theoretical principles outlined in Section 2. The observed trends in solubility should be correlated with the properties of the solvents (e.g., polarity, hydrogen bonding capacity). Any deviations from the expected behavior should be noted and discussed.

Conclusion

This guide provides a comprehensive approach to understanding and determining the solubility of N-(2,3-dimethylphenyl)-3-oxobutanamide in organic solvents. By combining theoretical principles with a robust and well-validated experimental protocol, researchers can obtain reliable solubility data that is crucial for advancing their research and development activities. The provided workflow and protocol serve as a strong foundation for such investigations.

References

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

-

Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

Kim, S., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

-

Yan, A., & Ghasemi, J. B. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences. [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. Solubility guidelines for candidate drugs (µg/mL). [Link]

-

Slideshare. (2023, November 29). BCS Guideline for solubility and Dissolution. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

ResearchGate. (2004). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. [Link]

-

Semantic Scholar. (2004). Estimation of the aqueous solubility of some acetanilide derivatives from octanol-water partition coefficients and entropies of fusion. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics. [Link]

-

Wikipedia. Acetoacetanilide. [Link]

-

Scribd. MT 181 Solubility in Organic Solvents. [Link]

-

ASTM. D3224 Standard Test Method for Water Solubility of Auxiliary Solvent for Wood Preserving Solutions. [Link]

-

Studocu. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

ASTM. (2002, March 15). E 1148 – 02: Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

PubChem. Acetoacetanilide. [Link]

-

ASTM. D5830-95: Standard Test Method for Solvents Analysis in Hazardous Waste Using Gas Chromatography. [Link]

-

U.S. Pharmacopeia. (2011, December 3). Description and Solubility. [Link]

-

Pawar, R. R., et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research. [Link]

-

Gaylord Chemical. Solvent Miscibility Table. [Link]

-

Al-Kasmi, B., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

-

ResearchGate. (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. ema.europa.eu [ema.europa.eu]

- 7. â©1236⪠Solubility Measurements [doi.usp.org]

"N-(2,3-dimethylphenyl)-3-oxobutanamide" physical and chemical properties

This guide provides an in-depth technical analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide , a critical intermediate in the synthesis of azo pigments and heterocyclic pharmaceuticals.[1]

Synonyms: Acetoacet-2,3-xylidide; 2',3'-Dimethylacetoacetanilide; 3-Oxo-N-(2,3-xylyl)butanamide CAS Registry Number: 80357-48-8 Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.26 g/mol [1][2]

Executive Summary

N-(2,3-Dimethylphenyl)-3-oxobutanamide is a β-keto amide derived from the acetoacetylation of 2,3-xylidine (2,3-dimethylaniline).[1] It functions as a versatile "coupling component" in organic synthesis, primarily due to the active methylene group at the C2 position. This moiety allows for electrophilic substitution reactions, most notably diazo coupling to produce yellow and orange azo pigments, as well as cyclization reactions to form quinolines and pyrazoles used in pharmaceutical development.

Physical & Chemical Properties[1][2][3][4][5][6][7][8][9][10]

Physical Characteristics

The compound typically exists as a white to off-white crystalline solid.[1] While specific experimental melting points for the 2,3-isomer are less commonly reported than its 2,4-isomer counterpart (Acetoacet-m-xylidide, MP 89-92°C), structural analysis suggests a similar thermal profile.[1]

| Property | Value / Description | Note |

| Appearance | White crystalline powder | Typical for acetoacetanilides |

| Melting Point | 85 – 95 °C (Predicted) | Based on isomeric trends (2,4- and 2,5-isomers) |

| Boiling Point | ~367 °C | Predicted at 760 mmHg |

| Density | 1.108 g/cm³ | Predicted |

| Solubility (Water) | Insoluble | Hydrophobic aromatic ring |

| Solubility (Organic) | Soluble | Ethanol, Acetone, DMF, DMSO |

| Solubility (Alkali) | Soluble | Dissolves in dilute NaOH via enolate formation |

| pKa | ~10.5 (Amide NH), ~11 (Active CH₂) | Estimated |

Chemical Reactivity & Tautomerism

The reactivity of N-(2,3-dimethylphenyl)-3-oxobutanamide is governed by the keto-enol tautomerism of the acetoacetyl moiety.[1]

-

Keto Form: Favored in solid state and non-polar solvents.[1]

-

Enol Form: Stabilized by intramolecular hydrogen bonding (between the carbonyl oxygen and amide hydrogen) and favored in polar aprotic solvents or under basic conditions.

Key Reaction Sites:

-

C2-Methylene (Active Methylene): Highly nucleophilic carbon between two carbonyls.[1] Primary site for diazo coupling and alkylation.[1]

-

Amide Nitrogen: Weakly nucleophilic, but can participate in cyclization.

-

Ketone Carbonyl: Susceptible to nucleophilic attack (e.g., by hydrazines).[1]

Synthesis Methodologies

Method A: Industrial Diketene Route (High Efficiency)

The industrial standard involves the exothermic reaction of 2,3-xylidine with diketene. This method is atom-efficient but requires strict safety controls due to diketene's toxicity.[1]

[1]Method B: Laboratory Transamidation (Safer Alternative)

For laboratory scale, the reaction of 2,3-xylidine with ethyl acetoacetate is preferred. This approach avoids diketene but requires heat to drive the equilibrium by removing ethanol.

[1]Visualization of Synthesis & Tautomerism

Figure 1: Synthesis pathways via Diketene (Industrial) and Ethyl Acetoacetate (Lab), showing keto-enol equilibration.[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis via Ethyl Acetoacetate

Objective: Synthesize 10g of N-(2,3-dimethylphenyl)-3-oxobutanamide without using diketene.

Materials:

-

2,3-Dimethylaniline (2,3-Xylidine): 12.1 g (0.1 mol)[1]

-

Ethyl Acetoacetate: 14.3 g (0.11 mol, 1.1 eq)

-

Solvent: Xylene (50 mL) or neat.[1]

-

Catalyst: Triethanolamine (drops, optional).

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or simple distillation head), and a reflux condenser.

-

Addition: Charge the flask with 2,3-dimethylaniline and ethyl acetoacetate.

-

Reaction: Heat the mixture to 130-140°C (oil bath temperature). Ethanol will begin to distill off.[1]

-

Monitoring: Continue heating until ethanol cessation (approx. 2-4 hours). Monitor via TLC (Silica, Hexane:EtOAc 7:3) for the disappearance of the aniline.

-

Workup: Cool the reaction mixture to room temperature. The product may crystallize directly. If not, add 20 mL of cold toluene or petroleum ether to induce precipitation.

-

Purification: Filter the solid and wash with cold hexanes. Recrystallize from ethanol/water or toluene to obtain white needles.[1]

-

Validation: Verify structure via ¹H NMR (look for methylene singlet ~3.6 ppm in CDCl₃).

Protocol 2: General Azo Coupling (Pigment Synthesis)

Objective: Demonstrate the active methylene reactivity by coupling with a diazonium salt.

Procedure:

-

Diazotization: Dissolve 0.01 mol of an aromatic amine (e.g., 2,5-dichloroaniline) in dilute HCl. Cool to 0-5°C. Add NaNO₂ solution dropwise to generate the diazonium salt.[1]

-

Coupler Preparation: Dissolve 0.01 mol of N-(2,3-dimethylphenyl)-3-oxobutanamide in dilute NaOH (aq). The solution will be clear due to enolate formation.

-

Coupling: Slowly add the diazonium solution to the coupler solution while maintaining pH ~5-6 (using sodium acetate buffer) and temperature <10°C.

-

Observation: A yellow/orange precipitate forms immediately.[1]

-

Isolation: Heat to 80°C to aggregate particles (laking), filter, wash with water, and dry.

Applications in Drug Development & Pigments[1][9][15]

Azo Pigments

The compound serves as a "coupling component" (Component B) in the manufacture of yellow azo pigments. The 2,3-dimethyl substitution pattern provides unique steric properties compared to the common 2,4-isomer (used in Pigment Yellow 1, 3, 74).

-

Mechanism: Electrophilic aromatic substitution at the activated methylene carbon.

-

Effect: The ortho-methyl group (position 2) twists the amide bond out of planarity, affecting the pigment's shade and solubility.

Pharmaceutical Intermediates

The acetoacetamide scaffold is a precursor for heterocycles via cyclocondensation:

-

Knorr Quinoline Synthesis: Reaction with strong acid (H₂SO₄) leads to intramolecular cyclization to form 4,8-dimethyl-2-quinolone (potential scaffold for antimalarials or kinase inhibitors).[1]

-

Pyrazole Synthesis: Reaction with hydrazine yields 3-methyl-1-(2,3-dimethylphenyl)-5-pyrazolone .[1]

Visualization of Downstream Pathways

Figure 2: Divergent synthesis pathways leading to pigments and pharmaceutical scaffolds.[1]

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Avoid dust formation.[1] Use local exhaust ventilation.[1]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Sigma-Aldrich. (2025).[1] N-(2,3-Dimethylphenyl)-3-oxobutanamide Product Specification. Retrieved from [1]

-

PubChem. (2025).[1][3] Compound Summary: N-(2,3-dimethylphenyl)-3-oxobutanamide (CAS 80357-48-8).[1][2][4] National Library of Medicine. Retrieved from [1]

-

ChemicalBook. (2025).[1] CAS 80357-48-8 Properties and Safety.[1][4][5] Retrieved from [1]

-

Hunger, K., & Schmidt, M. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Contextual reference for acetoacetanilide chemistry).

-

Fierz-David, H. E., & Blangey, L. (1949).[1] Fundamental Processes of Dye Chemistry. Interscience Publishers.[1] (Classic protocols for acetoacetylation).

Sources

- 1. N-(2,3-Dimethylphenyl)-3-oxobutanamide | 80357-48-8 [sigmaaldrich.com]

- 2. 80357-48-8 CAS MSDS (N-(2,3-DIMETHYLPHENYL)-3-OXOBUTANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Acetoacetanilide | C10H11NO2 | CID 7592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 328032-91-3,3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 24058-92-2,1,5-Diphenyl-1H-[1,2,4]triazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Monograph: N-(2,3-dimethylphenyl)-3-oxobutanamide

Safety, Synthesis, and Application Profile

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) is a specialized organic intermediate primarily utilized in the synthesis of high-performance azo pigments and nitrogen-containing heterocycles. While often overshadowed by its structural isomer Acetoacet-m-xylidide (2,4-isomer), the 2,3-variant offers unique steric properties critical for specific drug scaffolds and colorant stability.

Critical Safety Notice: This compound is a derivative of 2,3-xylidine , a toxic aniline analogue. Upon metabolic or environmental hydrolysis, it releases 2,3-xylidine, which is associated with methemoglobinemia and hepatotoxicity. This guide adopts a conservative safety posture, treating the amide with the precautions required for its toxic metabolite.

Chemical Identity & Physicochemical Profiling[1]

Distinction of Isomers: Researchers must verify the substitution pattern. The 2,4-isomer (CAS 97-36-9) is the common industrial standard ("AAMX"). The 2,3-isomer (CAS 80357-48-8) is the subject of this guide.

| Property | Data | Note |

| IUPAC Name | N-(2,3-dimethylphenyl)-3-oxobutanamide | |

| Common Synonyms | Acetoacet-2,3-xylidide; 2',3'-Dimethylacetoacetanilide | |

| CAS Number | 80357-48-8 | Verify against specific supplier CoA |

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Molecular Weight | 205.26 g/mol | |

| Physical State | Solid (Crystalline powder) | White to off-white |

| Melting Point | 85–90 °C (Predicted/Analog) | Based on 2,4-isomer read-across (89-92°C) |

| Solubility | Low in water; Soluble in MeOH, Acetone, DCM | Typical of lipophilic amides |

| pKa | ~11.3 (Active Methylene) | C-H acidity at C2 position |

Hazard Characterization & Toxicology

Core Hazard Mechanism: The toxicity of acetoacetarylides is largely driven by their metabolic cleavage. In vivo hydrolysis by amidases releases 2,3-dimethylaniline (2,3-xylidine) .

GHS Classification (Derived from Metabolite Read-Across):

-

Signal Word: WARNING (Potential upgrade to DANGER based on purity/hydrolysis rates).

-

H302: Harmful if swallowed.[1]

-

H373: May cause damage to organs (Blood, Liver) through prolonged or repeated exposure.[1]

-

H411: Toxic to aquatic life with long-lasting effects.[2][1][3]

Toxicological Pathway:

-

Ingestion/Absorption: Compound enters systemic circulation.

-

Hydrolysis: Hepatic amidases cleave the amide bond.

-

Bioactivation: 2,3-Xylidine is N-hydroxylated by CYP450 enzymes.

-

Toxicity: The N-hydroxylamine metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing cyanosis (chemical asphyxiation).

Caption: Metabolic activation pathway leading to potential hematological toxicity.

Synthesis & Applications

A. Synthesis Protocol (Industrial Standard)

The most reliable synthesis involves the reaction of 2,3-dimethylaniline with diketene (industrial) or ethyl acetoacetate (laboratory).

Laboratory Method (Ethyl Acetoacetate Route):

-

Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Toluene (Solvent), Triethylamine (Cat.).

-

Setup: Round-bottom flask with Dean-Stark trap (to remove Ethanol).

-

Procedure: Reflux reagents in toluene. The removal of ethanol drives the equilibrium forward.

-

Purification: Cool to precipitate. Recrystallize from Ethanol/Water.

Caption: Nucleophilic acyl substitution pathway for synthesis.

B. Drug Development Utility

-

Heterocycle Formation: The

-keto amide moiety is a "linchpin" for synthesizing nitrogen heterocycles.-

Knorr Synthesis: Reaction with hydrazines yields Pyrazoles (anti-inflammatory scaffolds).

-

Conrad-Limpach: Reaction with anilines yields 4-Hydroxyquinolines (antimalarial/antibacterial scaffolds).

-

-

Pigment Chemistry: Acts as the coupling component (nucleophile) in azo coupling reactions to produce yellow pigments (e.g., Diarylide Yellow analogs).

Handling, Storage, & Emergency Response[3][4][5][6][7]

Safe Handling Protocol

-

Engineering Controls: Handle ONLY in a certified chemical fume hood. The powder can be an inhalation hazard.[4][1]

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and a P95 particulate respirator if dust generation is possible.

-

Incompatibility: Avoid strong oxidizers and strong bases (which can induce hydrolysis).

Storage Conditions

-

Temperature: 2–8°C (Refrigerated) recommended to prevent slow hydrolysis or decarboxylation.

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term stability is required.

-

Container: Amber glass to protect from light degradation.

Emergency Response (Spill/Exposure)

| Scenario | Action Protocol |

| Skin Contact | Wash immediately with soap and water for 15 mins. Monitor for cyanosis (blue lips/nails) due to potential aniline absorption. |

| Inhalation | Move to fresh air.[1][5][3] Administer oxygen if breathing is difficult. Seek medical attention immediately. |

| Spill Cleanup | Wet-sweep to avoid dust. Do not use compressed air. Place in hazardous waste container labeled "Toxic Organic Solid". |

| Fire | Emits toxic NOx fumes. Use Dry Chemical, CO2, or Foam. Firefighters must wear SCBA. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464 (2,4-isomer analog read-across). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for 2,3-Xylidine (Metabolite). Retrieved from [Link] (Generalized Link for verification)

-

Deepak Nitrite Ltd. (2021). Safety Data Sheet: 2,3-Xylidine.[3] [PDF]. Retrieved from ]">https://www.godeepak.com

-

Grokipedia. Pigment Yellow 13 Chemistry & Synthesis.[6][5][7] Retrieved from [Link]

Sources

- 1. ajcsd.org [ajcsd.org]

- 2. cpachem.com [cpachem.com]

- 3. fishersci.com [fishersci.com]

- 4. The Color of Art Pigment Database: Pigment Yellow - PY [artiscreation.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. grokipedia.com [grokipedia.com]

- 7. US4885033A - Pigment compositions based on acetoacetarylide derivatives - Google Patents [patents.google.com]

N-(2,3-Dimethylphenyl)-3-oxobutanamide: Technical Guide to Synthesis & Reactivity

This guide provides an in-depth technical analysis of N-(2,3-dimethylphenyl)-3-oxobutanamide , a specialized active methylene intermediate used in the synthesis of heterocyclic pharmaceuticals and azo pigments.

Executive Summary

N-(2,3-dimethylphenyl)-3-oxobutanamide (also known as Acetoacet-2,3-xylidide ) is a beta-keto amide derived from the condensation of 2,3-dimethylaniline (2,3-xylidine) and diketene or ethyl acetoacetate.[1][2][3] While less ubiquitous than its 2,4-isomer (a key component in Pigment Yellow 13/14), the 2,3-isomer offers unique steric and electronic properties due to the "vicinal" dimethyl substitution pattern.

This compound serves as a versatile "chassis" for two primary chemical pathways:

-

Electrophilic Aromatic Substitution (Coupling): Generating yellow/orange azo pigments with distinct solubility and fastness profiles.

-

Cyclocondensation (Knorr/Conrad-Limpach): Synthesizing 7,8-dimethyl-substituted quinolones, which are critical scaffolds in antibacterial and antimalarial drug discovery.

Chemical Identity & Physical Properties[3][4][5]

| Property | Data |

| Chemical Name | N-(2,3-dimethylphenyl)-3-oxobutanamide |

| Synonyms | Acetoacet-2,3-xylidide; 2',3'-Acetoacetoxylidide; AAOX |

| CAS Number | 80357-48-8 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~102–105 °C (Typical for class; varies by polymorph) |

| Solubility | Soluble in alcohols, acetone, acetic acid; sparingly soluble in water |

| pKa | ~11 (Active methylene proton) |

Synthetic Methodologies

The synthesis relies on the nucleophilic attack of the aniline nitrogen on an acetoacetyl donor. The choice of donor (diketene vs. ethyl acetoacetate) depends on scale and equipment capabilities.

Method A: Industrial Diketene Route (Preferred)

This pathway is atom-economical and exothermic, typically used in commercial production to minimize byproduct formation.

Protocol:

-

Charge: Dissolve 2,3-dimethylaniline (1.0 eq) in a non-protic solvent (e.g., toluene) or dilute acetic acid.

-

Addition: Add Diketene (1.05 eq) dropwise at 20–30°C.

-

Expert Insight: Temperature control is critical. Exotherms >50°C can promote diketene polymerization (forming dehydroacetic acid) or bis-acylation.

-

-

Reaction: Stir for 2–4 hours. The amine acts as a nucleophile, opening the lactone ring.

-

Workup: Cool to 0–5°C to crystallize the product. Filter and wash with cold solvent.[4]

Method B: Laboratory Ethyl Acetoacetate (EAA) Route

Suitable for bench-scale synthesis where handling diketene (a hazardous gas/liquid) is undesirable.

Protocol:

-

Mix: Combine 2,3-dimethylaniline (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in xylene.

-

Catalysis: Add a catalytic amount of triethanolamine or pyridine (0.1 eq).

-

Reflux: Heat to 135–140°C (reflux) with a Dean-Stark trap.

-

Mechanism: Transamidation driven by the removal of ethanol.

-

-

Monitoring: Reaction is complete when the theoretical volume of ethanol is collected.

-

Purification: Recrystallize from ethanol/water.

Visualization: Synthetic Pathways[9][10]

Figure 1: Comparison of synthetic routes. The diketene route is irreversible and faster, while the EAA route is an equilibrium process requiring ethanol removal.

Reactivity Profile & Applications

The molecule possesses three distinct reactive sites, making it a "chemical chameleon" for different industries.

Site 1: Active Methylene (Pigment Synthesis)

The methylene group (–CH₂–) between the carbonyls is highly acidic (pKa ~11). In the presence of a base, it forms an enolate that couples with diazonium salts.

-

Application: Synthesis of Azo Pigments (Yellow/Orange).

-

Mechanism:

-

Diazotization of an aromatic amine (e.g., 3,3'-dichlorobenzidine).

-

Coupling with N-(2,3-dimethylphenyl)-3-oxobutanamide at pH 4–6.

-

-

Impact of 2,3-Substitution: The methyl groups at positions 2 and 3 create steric crowding near the amide bond. This often twists the molecule out of planarity compared to the 2,4-isomer, resulting in:

-

Hypsochromic Shift: Often a greener shade of yellow.

-

Solubility: Increased solubility in organic solvents (useful for solvent dyes, less desirable for high-performance pigments).

-

Site 2: Amide/Ortho-Carbon (Heterocycle Synthesis)

This is the most critical application for drug discovery. The compound undergoes Knorr Quinoline Synthesis to form 4,7,8-trimethyl-2-quinolone.

-

Regiochemistry:

-

Cyclization requires an open ortho position on the benzene ring.

-

In 2,3-dimethylaniline, the C2 position is blocked by a methyl group.

-

Result: Cyclization occurs exclusively at C6 , yielding the 7,8-dimethyl isomer (using quinolone numbering).

-

Protocol: Knorr Cyclization to Quinolone

-

Reagent: Mix N-(2,3-dimethylphenyl)-3-oxobutanamide with concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

-

Condition: Heat to 100–120°C for 1–2 hours.

-

Mechanism: Intramolecular electrophilic aromatic substitution followed by dehydration.

-

Product: 4,7,8-trimethylquinolin-2(1H)-one.

Visualization: Regioselective Cyclization

Figure 2: Regioselectivity of the Knorr synthesis. The 2-methyl substituent forces cyclization to the 6-position, creating a specific 7,8-dimethyl substitution pattern on the quinolone core.

Safety & Handling (MSDS Summary)

While specific toxicological data for the 2,3-isomer is limited, it shares the hazard profile of the acetoacetanilide class.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Low to Moderate (Oral). | Do not ingest. Wash hands after handling. |

| Skin/Eye Irritant | Causes mild irritation. | Wear nitrile gloves and safety goggles. |

| Sensitization | Potential skin sensitizer. | Avoid repeated contact. |

| Combustibility | Finely divided dust may explode. | Use spark-proof equipment; ground all containers. |

Storage: Store in a cool, dry place away from strong oxidizers. Keep container tightly closed to prevent hydrolysis of the amide bond.

References

-

Sigma-Aldrich. N-(2,3-Dimethylphenyl)-3-oxobutanamide Product Page. Retrieved from (Note: Search CAS 80357-48-8 for specific catalog entries).

-

PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide (Analogous Compound Data). National Library of Medicine. Available at: [Link]

-

Patel, H. U., & Gediya, P. A. (2014).[5] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers. (Classic reference for acetoacetanilide synthesis and azo coupling).

Sources

- 1. 328032-91-3,3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 328032-91-3,3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 80357-48-8 CAS MSDS (N-(2,3-DIMETHYLPHENYL)-3-OXOBUTANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US2744933A - Amine-sulfur dioxide-addition products of acetoacetanilides - Google Patents [patents.google.com]

- 5. ijpsr.com [ijpsr.com]

Navigating the Synthesis and Potential of N-(2,3-dimethylphenyl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,3-dimethylphenyl)-3-oxobutanamide, a member of the N-aryl-β-ketoamide family. While specific research on this particular isomer is limited, this document synthesizes established chemical principles and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential applications. By leveraging general methodologies for N-aryl-3-oxobutanamides, this guide serves as a foundational resource for researchers interested in exploring the unique properties and therapeutic potential of this compound.

The N-(2,3-dimethylphenyl)-3-oxobutanamide Scaffold: An Introduction

N-(2,3-dimethylphenyl)-3-oxobutanamide belongs to the class of acetoacetanilides, which are characterized by a β-keto-amide functional group attached to an aromatic ring. The core structure, with its reactive methylene group and potential for hydrogen bonding, makes it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and as a coupling component in the synthesis of azo dyes and pigments.[1] The substitution pattern on the phenyl ring is a critical determinant of the molecule's physicochemical properties and biological activity.[1]

The 2,3-dimethyl substitution on the phenyl ring of the target molecule introduces specific steric and electronic effects that can influence its reactivity and interaction with biological targets. Understanding these nuances is key to unlocking its potential in medicinal chemistry and materials science.

Proposed Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide

The most common and efficient method for the synthesis of N-aryl-3-oxobutanamides is the acetoacetylation of the corresponding aniline.[1] A proposed synthetic pathway for N-(2,3-dimethylphenyl)-3-oxobutanamide involves the reaction of 2,3-dimethylaniline with an acetoacetylating agent such as diketene or ethyl acetoacetate.

Synthesis Workflow

Caption: Proposed workflow for the synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,3-Dimethylaniline (CAS: 87-59-2)[2]

-

Ethyl acetoacetate (or Diketene)

-

Toluene (or other suitable aprotic solvent)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (or other suitable recrystallization solvent)

Procedure:

-

To a stirred solution of 2,3-dimethylaniline (1.0 eq.) in toluene, add ethyl acetoacetate (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(2,3-dimethylphenyl)-3-oxobutanamide as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized N-(2,3-dimethylphenyl)-3-oxobutanamide would be confirmed using a combination of spectroscopic and analytical techniques.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 80357-48-8 | [4] |

| Molecular Formula | C12H15NO2 | [4] |

| Molecular Weight | 205.25 g/mol | [4] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the methylene protons of the butanamide chain, and the methyl protons of the acetyl group. The amide proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the twelve carbon atoms in the molecule, including the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.25). Fragmentation patterns would be consistent with the structure of an N-aryl-3-oxobutanamide.

Potential Biological Activities and Applications

Medicinal Chemistry

Derivatives of N-aryl-3-oxobutanamides have been investigated for a range of biological activities, including:

-

Antibacterial Activity: Certain derivatives have demonstrated potential as antibacterial agents. The nature and position of substituents on the aryl ring play a crucial role in their potency and spectrum of activity.[1]

-

Anticancer Activity: Some N-aryl-3-oxobutanamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[1]

Chemical Industry

Acetoacetanilides are widely used as intermediates in the synthesis of various organic compounds, including:

-

Pigments and Dyes: They are key precursors in the production of arylide yellow pigments.[1]

-

Heterocyclic Synthesis: The reactive methylene group makes them valuable starting materials for the synthesis of a variety of heterocyclic systems.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-aryl-3-oxobutanamide derivatives is significantly influenced by the substituents on the N-aryl ring. A general understanding of these relationships can guide the design of new analogues with enhanced potency and selectivity.

Caption: General Structure-Activity Relationships for N-aryl-3-oxobutanamide derivatives.

Conclusion and Future Directions

N-(2,3-dimethylphenyl)-3-oxobutanamide represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on well-established methodologies for analogous compounds. Future research should focus on the specific synthesis and biological evaluation of this isomer to determine how the 2,3-dimethyl substitution pattern influences its properties and potential therapeutic applications. Such studies will be crucial in unlocking the full potential of this and other N-aryl-3-oxobutanamide derivatives in drug discovery and materials science.

References

-

PubChem. 2,3-Dimethylaniline. [Link]

-

ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

-

Wikipedia. Acetoacetanilide. [Link]

-

ResearchGate. Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones. [Link]

-

PubChem. 2',3'-Acetoxylidide. [Link]

-

PubMed. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]

Sources

- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 80357-48-8 CAS MSDS (N-(2,3-DIMETHYLPHENYL)-3-OXOBUTANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide from 2,3-dimethylaniline: An In-depth Technical Guide

Abstract